molecular formula C22H22N4O4S2 B2369276 Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-30-0

Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2369276
CAS No.: 392293-30-0
M. Wt: 470.56
InChI Key: QVGIEWXNZJMRME-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound known for its significant applications in various scientific fields. This compound contains multiple functional groups, including ethyl esters, thiadiazoles, and amides, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves a multi-step process:

  • Formation of 3,4-dimethylbenzamido derivative: : Starting with the acylation of 3,4-dimethylaniline to form 3,4-dimethylbenzamide.

  • Synthesis of 1,3,4-thiadiazole ring: : This can be achieved by reacting the 3,4-dimethylbenzamide with thiosemicarbazide under acidic conditions, followed by cyclization.

  • Thioether linkage formation: : The thiadiazole compound is then reacted with an appropriate halogenated acetamide to introduce the thioether linkage.

  • Esterification: : Finally, the product is esterified with ethyl 4-aminobenzoate to form this compound.

Industrial Production Methods

Industrial production may streamline these steps by optimizing reaction conditions such as temperature, solvents, and catalysts to ensure maximum yield and purity. Techniques like continuous flow synthesis or microwave-assisted synthesis could also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly at the sulfur atom in the thiadiazole ring.

  • Reduction: : Reductive conditions may affect the amide groups, potentially reducing them to amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the thioether linkage and ester moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Various nucleophiles (e.g., thiols, amines) under basic or acidic conditions.

Major Products

The products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has applications across multiple scientific disciplines:

  • Chemistry: : Used as a precursor in the synthesis of other complex molecules due to its versatile functional groups.

  • Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.

  • Medicine: : Investigated for pharmacological properties, such as antibacterial or anticancer activities.

  • Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

This compound’s mechanism of action depends on its application:

  • Molecular Targets: : In biological systems, it might target specific enzymes or receptors due to its structural mimicking of natural substrates.

  • Pathways Involved: : Could interfere with metabolic pathways, cellular signaling, or gene expression.

Comparison with Similar Compounds

Comparing Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate to similar compounds:

  • Thiadiazoles: : Similar compounds with thiadiazole rings also exhibit diverse bioactivities but may differ in substituent groups, affecting their solubility and bioavailability.

  • Amide derivatives: : Compounds like N-benzyl-4-(2-(thioacetamido)benzamide) show similar synthetic pathways but distinct functionalities.

Similar Compounds

  • 5-(3,4-dimethylbenzamido)-1,3,4-thiadiazole

  • Ethyl 2-(benzyloxy)acetate

  • N-benzyl-4-(2-(thioacetamido)benzamide)

This compound stands out for its unique combination of functional groups, making it a valuable compound for diverse scientific and industrial applications

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIEWXNZJMRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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